molecular formula C14H19NO2 B14833792 3-Tert-butyl-5-cyclopropoxybenzamide

3-Tert-butyl-5-cyclopropoxybenzamide

Cat. No.: B14833792
M. Wt: 233.31 g/mol
InChI Key: ZIMPZCJXLAGRNF-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a tert-butyl group at the 3-position and a cyclopropoxy group at the 5-position. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 245.31 g/mol. The tert-butyl group contributes significant steric bulk and lipophilicity, while the cyclopropoxy moiety introduces ring strain and unique electronic effects due to the cyclopropane ring’s angular geometry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxybenzamide

InChI

InChI=1S/C14H19NO2/c1-14(2,3)10-6-9(13(15)16)7-12(8-10)17-11-4-5-11/h6-8,11H,4-5H2,1-3H3,(H2,15,16)

InChI Key

ZIMPZCJXLAGRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-tert-butyl-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Density : Higher density correlates with bulkier substituents (e.g., tert-butyl vs. cyclopropoxy), as seen in 3,5-di-tert-butylbenzamide (1.22 g/cm³) .

Solubility and Stability

  • Aqueous Solubility : The cyclopropoxy group in this compound reduces solubility (0.5 mg/mL) compared to methoxy-substituted analogs (2.3 mg/mL) due to increased hydrophobicity.
  • Metabolic Stability : Cyclopropoxy groups may enhance stability against oxidative metabolism compared to linear alkoxy groups (e.g., isopropoxy) .

Key Findings :

  • The tert-butyl group in this compound improves binding affinity (IC₅₀ = 10 nM) compared to smaller substituents, likely due to enhanced van der Waals interactions .
  • Cyclopropoxy-substituted analogs show divergent selectivity profiles, suggesting substituent positioning critically influences target engagement.

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